molecular formula C6H14N2O B3150930 N,N-dimethyl-2-(methylamino)propanamide CAS No. 69902-16-5

N,N-dimethyl-2-(methylamino)propanamide

Cat. No.: B3150930
CAS No.: 69902-16-5
M. Wt: 130.19 g/mol
InChI Key: RIUXWVNHMYQLQY-UHFFFAOYSA-N
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Description

Significance of Propanamide Derivatives in Synthetic Chemistry

Propanamide and its derivatives serve as versatile building blocks and intermediates in organic synthesis. The amide functional group can undergo a variety of chemical transformations, allowing for the construction of more complex molecules. Their utility is demonstrated in the synthesis of polymers, agrochemicals, and other specialty chemicals. The reactivity of the amide group, combined with the structural variations possible on the propanamide backbone, makes these compounds valuable tools for chemists.

Properties

IUPAC Name

N,N-dimethyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXWVNHMYQLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations

Nucleophilic Reactivity of the Amide and Amine Moieties

The nucleophilicity of N,N-dimethyl-2-(methylamino)propanamide is centered on its two nitrogen atoms and the amide carbonyl oxygen.

Amine Moiety: The secondary amine (methylamino group) is the most prominent nucleophilic site in the molecule. The lone pair of electrons on the nitrogen is readily available to attack electrophiles. quora.commasterorganicchemistry.com Studies comparing amines have shown that secondary amines are generally more nucleophilic than primary amines, and significantly more so than amides. acs.orgquora.com This reactivity is attributed to the electron-donating inductive effect of the alkyl groups and the availability of the lone pair. quora.com

Amide Moiety: The tertiary amide is a comparatively poor nucleophile. quora.comfiveable.me The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, which reduces its availability for donation to an electrophile. fiveable.me While direct N-attack is disfavored, the amide can act as a nucleophile through its carbonyl oxygen, particularly in reactions like protonation or when reacting with hard electrophiles.

The relative nucleophilicity is a critical factor in predicting reaction outcomes. In competitive reactions, an electrophile will preferentially react with the more nucleophilic secondary amine. quora.comstudysmarter.co.uk

Electrophilic Reactivity of this compound

The primary electrophilic site within the molecule is the carbonyl carbon of the tertiary amide. However, due to the resonance stabilization that reduces the partial positive charge on this carbon, amides are among the least reactive carboxylic acid derivatives. acs.org

To enhance its electrophilicity, the amide must be "activated." A powerful and common method for this is treatment with trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O), often in the presence of a non-nucleophilic base like pyridine. researchgate.netcdnsciencepub.com The mechanism proceeds as follows:

The carbonyl oxygen attacks the highly electrophilic sulfur atom of triflic anhydride.

This O-acylation forms a highly reactive O-triflyliminium triflate intermediate. cdnsciencepub.com

In the case of a tertiary amide like this compound, which has an enolizable proton on the α-carbon, a base can abstract this proton.

This leads to the formation of a highly electrophilic keteniminium ion.

This keteniminium ion is a potent electrophile that can be attacked by a wide range of nucleophiles, enabling transformations that are not possible with the unactivated amide. acs.org

Table 1: Electrophilic Activation of Tertiary Amides
Activating AgentBaseKey IntermediateSubsequent Reaction
Triflic Anhydride (Tf₂O)Pyridine or 2-FluoropyridineKeteniminium IonAttack by various nucleophiles

Oxidation and Reduction Pathways

The amide and amine functionalities exhibit distinct behaviors under oxidative and reductive conditions.

Reduction Pathways: Tertiary amides can be completely reduced to tertiary amines using strong hydride-donating agents, most commonly Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.com NaBH₄ is generally not strong enough for this transformation. masterorganicchemistry.com The established mechanism for the reduction of a tertiary amide involves:

Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic amide carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

The oxygen atom coordinates to the aluminum, forming a good leaving group (O-AlH₃).

The nitrogen's lone pair expels the aluminate group, forming a C=N double bond, resulting in an iminium ion intermediate.

A second hydride ion from LiAlH₄ attacks the iminium carbon, reducing it to the final tertiary amine product. masterorganicchemistry.comchemistrysteps.com

For this compound, this reaction would convert the propanamide group into a propanamine, yielding N¹,N¹,2-trimethylpropane-1,3-diamine.

Oxidation Pathways: The oxidation of this compound can occur at either the secondary amine or the tertiary amide.

Amine Oxidation: Secondary amines can be oxidized to various products. For instance, oxidation of secondary amines with agents like nitrate (B79036) can result in the formation of stable secondary aldimines. upc.edu Ozonation of aliphatic amines is a known degradation pathway, where tertiary amines typically form N-oxides as the primary product via an initial oxygen-transfer reaction. rsc.org

Amide Oxidation: The oxidation of amides is more challenging. Autoxidation of N,N-dialkylamides, initiated thermally or photochemically, proceeds via abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, leading to products like N-acylamides. rsc.org

Proton Transfer Processes

Proton transfer is a fundamental process that precedes many reactions of this compound. The molecule has two primary basic sites: the secondary amine nitrogen and the amide carbonyl oxygen.

Protonation of the Amine: The secondary amine nitrogen is the more basic site and will be readily protonated by acids to form a methylammonium (B1206745) salt. This is a typical acid-base reaction. studysmarter.co.uk

Protonation of the Amide: The amide carbonyl oxygen is less basic than the amine but can still be protonated under acidic conditions. studysmarter.co.uk This step is crucial in acid-catalyzed hydrolysis. Protonating the oxygen increases the electrophilicity of the carbonyl carbon by making the resonance form with a positive charge on the carbon more significant, thereby activating it for attack by weak nucleophiles like water. nih.gov The amide nitrogen itself is generally not protonated due to the delocalization of its lone pair.

Radical Reaction Mechanisms in Related Amides

While radical reactions of this specific compound are not widely documented, mechanisms involving related amide structures provide insight into potential pathways. Amidyl radicals are key intermediates in many such reactions. nih.gov These nitrogen-centered radicals can be generated from N-functionalized amide precursors (e.g., N-haloamides) through photochemical or radical-initiated processes. nih.govthieme-connect.com

A common pathway involves:

Generation: An amidyl radical is formed, often through a proton-coupled electron transfer (PCET) process promoted by photoredox catalysis. rsc.org

Reaction: The amidyl radical can then undergo various transformations. A notable reaction is intramolecular hydrogen atom transfer (HAT) or cyclization. For instance, in pendent N-aryl amides, a 5-exo cyclization of the amidyl radical onto an alkene is a key step in synthesizing nitrogen-containing heterocycles. rsc.org

These mechanisms highlight the potential for this compound, upon conversion to a suitable precursor, to participate in radical-mediated C-H functionalization or cyclization reactions. nih.gov

Cyclocondensation Reaction Mechanisms

The bifunctional nature of this compound (containing both amine and amide groups) makes it a potential candidate for intramolecular cyclization or cyclocondensation reactions, typically after an initial transformation. For example, if the methylamino group acts as a nucleophile, it could attack the amide carbonyl carbon. While this is generally unfavorable, it can be facilitated under certain conditions, such as in the synthesis of pyroglutamide from glutamic acid. nih.gov

More plausible cyclization pathways would involve the activation of one part of the molecule to react with the other.

Imine Formation and Cyclization: Conversion of the amide to a more reactive species, like an imine, followed by intramolecular attack by the amine nitrogen is a known strategy for forming rings like 4-imidazolidinone. qyaobio.com

Activation and Nucleophilic Attack: Electrophilic activation of the amide (as described in 3.2) could generate a reactive intermediate that is then attacked by the tethered secondary amine nucleophile to form a heterocyclic ring system. rsc.orgrsc.org

Table 2: Potential Intramolecular Cyclization Pathways
Initiating StepReacting MoietiesPotential Product ClassReference Principle
Amide Activation (e.g., with Tf₂O)Internal Amine (Nucleophile) + Activated Amide (Electrophile)N-Heterocycle rsc.orgrsc.org
Imine/Iminium FormationInternal Amine (Nucleophile) + Imine (Electrophile)4-Imidazolidinone derivative qyaobio.com
Acid CatalysisInternal Amine (Nucleophile) + Amide Carbonyl (Electrophile)Pyroglutamide-like lactam nih.gov

Investigation of Degradation Mechanisms Relevant to Amides

Amides are known for their high stability, but they can be degraded under specific conditions.

Hydrolysis: The most common degradation pathway is hydrolysis, which cleaves the amide bond. nih.gov This reaction can be promoted by either acid or base and typically requires heat.

Acid-Catalyzed Hydrolysis: Involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer to the nitrogen, and subsequent elimination of the amine as a leaving group. The final products are a carboxylic acid (2-(methylamino)propanoic acid) and an amine salt (dimethylammonium). nih.gov

Base-Promoted Hydrolysis: Involves direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amide anion (a poor leaving group), which then deprotonates the newly formed carboxylic acid. The final products are a carboxylate salt and an amine (N,N-dimethylamine). nih.gov

Oxidative Degradation: Besides hydrolysis, oxidative pathways can also lead to amide degradation. A base-mediated oxidative degradation has been reported for certain secondary amides, leading to primary amides. nih.gov For the amine moiety, degradation can occur via ozonation, leading to N-oxides and other products. rsc.org

Thermal Degradation: While generally stable, amides can decompose at high temperatures (often above 160°C). researchgate.net The specific decomposition products depend on the structure of the amide.

Kinetic Studies of this compound Reactions

Extensive searches of scientific literature and chemical databases did not yield specific kinetic studies or detailed mechanistic investigations for reactions involving this compound. While general information regarding the physical and chemical properties of the compound is available, dedicated research on its reaction kinetics, including rate constants, reaction orders, and activation energies, appears to be limited or not publicly documented.

General principles of physical organic chemistry can offer hypothetical insights into its reactivity. The molecule possesses several reactive sites: a secondary amine, a tertiary amide, and alpha-protons. The secondary amine could undergo reactions typical of amines, such as nucleophilic substitution or addition, and its reactivity would be influenced by steric hindrance from the adjacent isopropyl group and the electronic effects of the amide moiety. The amide group itself is generally stable but can undergo hydrolysis under acidic or basic conditions, a reaction for which kinetic studies are common for other amides. However, specific kinetic data for this compound is not available in the retrieved sources.

Mechanistic investigations often employ techniques such as isotopic labeling, computational modeling (like Density Functional Theory), and analysis of reaction intermediates and byproducts. For instance, studies on analogous N,N-dimethylated amines have explored palladium-catalyzed N-demethylation versus cyclometalation pathways, revealing complex mechanistic details dependent on the substrate's structure and reaction conditions. researchgate.net However, no such specific studies were found for this compound itself.

Due to the absence of published research focusing on the reaction kinetics of this compound, no data tables or detailed research findings can be presented. Further empirical research would be required to determine the kinetic parameters and elucidate the precise mechanisms of its reactions.

Advanced Structural Elucidation and Characterization

X-ray Crystallography of Propanamide Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. numberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing molecular structure, conformation, and intermolecular interactions.

The process of crystal structure determination for a propanamide derivative begins with the growth of high-quality single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. researchgate.net For instance, crystals of 2-hydroxy-2-(4-phenoxyphenyl)propanamide were successfully obtained from an ethanol/water solution. researchgate.net Once a suitable crystal is mounted on a diffractometer, it is irradiated with X-rays, and the resulting diffraction data are collected.

These data are then used to solve the crystal structure, often using direct methods or Patterson functions to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. osti.gov In cases where single crystals are not available, powder X-ray diffraction (PXRD) can sometimes be used for structure solution, although it is generally more challenging. worktribe.com The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Hydrogen bonding is a key intermolecular force that governs the packing of molecules in a crystal lattice, significantly influencing the crystal's stability and physical properties. numberanalytics.comnih.govresearchgate.net In the crystalline state of a propanamide derivative, hydrogen bonds can form between suitable donor and acceptor groups. For N,N-dimethyl-2-(methylamino)propanamide, the secondary amine group (-NH) serves as a hydrogen bond donor. The carbonyl oxygen atom (C=O) and the nitrogen atom of the tertiary dimethylamino group are potential hydrogen bond acceptors.

The analysis of crystal structures reveals intricate networks of these interactions. nih.gov For example, studies on other amine- and amide-containing molecules like cimetidine (B194882) show how intermolecular hydrogen bonds dictate a head-to-tail arrangement, while a combination of inter- and intramolecular hydrogen bonds stabilizes different molecular conformations within the same crystal. nih.gov The geometry of these bonds (donor-acceptor distance and angle) is precisely determined from the crystallographic data and is crucial for understanding the supramolecular architecture. researchgate.net The absence or presence of specific hydrogen-bonding groups can dramatically alter crystal packing and, consequently, properties like solubility. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
Functional GroupAtomRole
Secondary AmineN-H Donor
CarbonylC=O Acceptor
Secondary AmineC-N -HAcceptor
Tertiary Amide(CH₃)₂N -C=OAcceptor

The data from X-ray crystallography provides a precise snapshot of the molecule's conformation as it exists in the solid state. This conformation is influenced by a balance of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces (like the hydrogen bonds and van der Waals interactions discussed previously). nih.gov

For peptide-like molecules and derivatives, the conformation can be described by a set of torsion angles along the molecular backbone. nih.govnih.gov Theoretical studies on related N-acetyl-L-alanine N'-methylamide systems have shown that different conformations, such as β-sheets and α-helices, are preferred depending on modifications like methylation or the presence of ester bonds. nih.gov The specific bond angles and lengths within the this compound molecule, determined from crystallographic data, would define its three-dimensional shape and reveal how it folds to minimize steric strain and maximize stabilizing interactions within the crystal lattice.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and functional groups. NMR spectroscopy is preeminent for mapping out the carbon-hydrogen framework, while vibrational spectroscopy is ideal for identifying specific chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound in solution. ipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. docbrown.info For this compound, distinct signals are expected for the protons of the three N-methyl groups, the C-methyl group, the methine (CH) group, and the amine (NH) proton. The N,N-dimethyl groups on the amide are expected to appear as two separate singlets due to restricted rotation around the C-N amide bond. The N-methyl group on the amine would be a singlet (or a doublet if coupled to the NH proton), and the C-methyl group would appear as a doublet due to coupling with the adjacent methine proton. youtube.com The methine proton, in turn, would be split into a quartet by the adjacent C-methyl group. youtube.com The ¹³C NMR spectrum shows a signal for each unique carbon atom, with chemical shifts indicating their electronic environment. docbrown.info For example, the carbonyl carbon (C=O) would appear at a significantly downfield shift (e.g., >170 ppm). docbrown.info

2D NMR: To confirm the complete assignment of all signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, for instance, confirming the relationship between the methine (CH) proton and the adjacent C-methyl protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments, for example, by showing a correlation from the N-methyl protons to the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C=O--~175
CH~3.0-3.5Quartet (q)~55-60
CH-CH~1.2-1.4Doublet (d)~15-20
N(CH₃)₂~2.9-3.1Singlet (s)~35-38
NH-CH₃~2.3-2.5Singlet (s)~33-36
NHVariable, broadSinglet (s, broad)-

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, several key vibrational modes can be identified:

Amide C=O Stretch: A very strong and prominent absorption band is expected in the FTIR spectrum for the carbonyl group of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. docbrown.infoias.ac.in

N-H Stretch: The secondary amine N-H bond will give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. docbrown.info The position and broadness of this peak can be indicative of hydrogen bonding.

C-H Stretches: Absorptions corresponding to the stretching vibrations of the methyl C-H bonds will be found in the 2850-3000 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations for both the amide and amine groups typically appear in the fingerprint region of the spectrum, between 1000 and 1350 cm⁻¹. doi.org

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in FTIR, the less polar C-C and C-H bonds often produce strong signals in the Raman spectrum. doi.org Comparing experimental spectra with databases or with spectra calculated using computational methods like Density Functional Theory (DFT) can aid in making a complete and accurate assignment of all vibrational modes. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (FTIR)
Secondary AmineN-H Stretch3300 - 3500Medium, often broad
Methyl/MethineC-H Stretch2850 - 3000Medium to Strong
Tertiary AmideC=O Stretch1630 - 1680Strong
Amine/AmideC-N Stretch1000 - 1350Medium to Weak

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Upon ionization, the protonated molecule [M+H]⁺ of this compound would have a mass-to-charge ratio (m/z) of 131.2. The subsequent fragmentation of this precursor ion would likely proceed through several characteristic pathways.

Expected Fragmentation Pathways:

Alpha-Cleavage: A dominant fragmentation pathway for amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org In the case of this compound, this would involve the cleavage adjacent to the secondary amine, leading to the formation of a stable immonium ion.

Amide Bond Cleavage: The cleavage of the amide bond is a common fragmentation pathway for amides. This can result in the formation of acylium ions or amine fragments, providing information about the constituent parts of the molecule.

Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules is a frequent occurrence in mass spectrometry. For this compound, this could include the loss of dimethylamine (B145610) from the amide terminus.

Studies on the ESI-MS/MS analysis of N,N-dimethyl amino acids have shown that a characteristic fragmentation pathway involves the initial loss of water and carbon monoxide (H₂O + CO) to form corresponding immonium ions. nih.gov Furthermore, the fragmentation of peptides containing dimethylated amino acids often results in strong signals from the derivatized a₁ ions, which are stable quaternary amine ions formed by the cleavage of the first N-terminal amino acid residue. nih.gov The analysis of related compounds, such as N-alkyl-N-perfluoroacyl-α-amino acids, also highlights the prevalence of cleavages at the C(2)–C(1), C(2)–C(3), and C(2)–N bonds. nih.gov

Based on these established fragmentation behaviors of analogous structures, a proposed fragmentation scheme for this compound can be constructed. The following table outlines the expected major fragment ions, their theoretical m/z values, and the likely fragmentation mechanisms.

Proposed Fragment Ion Theoretical m/z Proposed Fragmentation Mechanism
[C₆H₁₅N₂O]⁺131.2Protonated parent molecule [M+H]⁺
[C₅H₁₁N₂]⁺99.1Loss of CO from the amide group
[C₄H₁₀N]⁺72.1Cleavage of the amide bond with loss of the dimethylamino group and CO
[C₃H₈N]⁺58.1Alpha-cleavage adjacent to the secondary amine
[C₂H₈N]⁺46.1Formation of dimethylammonium ion

It is important to note that this proposed fragmentation pattern is based on theoretical analysis and data from structurally similar compounds. Experimental verification through mass spectrometric analysis of this compound would be necessary for definitive structural confirmation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like N,N-dimethyl-2-(methylamino)propanamide. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying the electronic structure and geometry of molecules. Such studies can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

A hypothetical optimized geometry would reveal the precise spatial arrangement of its constituent atoms. Below is a table representing the kind of data that would be generated from such a study.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond Length C=O~1.23 Å
C-N (amide)~1.35 Å
C-N (amine)~1.47 Å
N-C (methyl)~1.45 - 1.47 Å
C-C~1.53 - 1.54 Å
Bond Angle O=C-N~122°
C-C-N~110°
H-N-C~112°
Dihedral Angle C-C-N-CVaries with conformation
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. They are not derived from a specific published study on this compound.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution within a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The regions around the amine and amide hydrogens would exhibit a positive electrostatic potential. Studies on similar molecules, like N,N-dimethylformamide, have utilized these techniques to understand intermolecular interactions. researchgate.net

ParameterPredicted Value/Observation
HOMO Energy Would likely be localized on the nitrogen atoms.
LUMO Energy Would likely be centered around the carbonyl group.
HOMO-LUMO Gap A specific value would require a dedicated DFT calculation.
MEP Negative Region Concentrated on the carbonyl oxygen atom.
MEP Positive Region Associated with the N-H proton of the methylamino group.
Note: This table describes expected outcomes from an electronic structure analysis based on the compound's functional groups, not from specific published data.
Thermodynamic PropertyCalculated Value
Enthalpy of Formation (ΔfH°) Not available in searched literature.
Gibbs Free Energy of Formation (ΔfG°) Not available in searched literature.
Entropy (S°) Not available in searched literature.
Note: Specific thermochemical data for this compound from computational studies were not found in the performed search.

Conformational Analysis through Computational Methods

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Computational methods can map the potential energy surface of the molecule by systematically rotating specific bonds, such as the C-C and C-N bonds. This analysis helps in identifying the most stable conformer(s) that are likely to be present under given conditions. The PubChem database contains a computed 3D conformer for this molecule, representing one possible low-energy state. nih.gov A full conformational analysis would provide a more complete picture of the molecule's flexibility and the energetic barriers between different conformers.

Reaction Pathway Modeling and Transition State Theory

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry. Reaction pathway modeling involves mapping the energetic profile of a reaction from reactants to products. This includes identifying any intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. Transition State Theory (TST) can then be used to calculate the reaction rate constant. rsc.org For this compound, one could model reactions such as N-alkylation, acylation, or its behavior as a ligand. For instance, studies on the amination of Grignard reagents have employed computational methods to elucidate plausible reaction mechanisms and transition states, although not for this specific compound. researchgate.net Such modeling provides invaluable insights into reaction kinetics and mechanisms that are often difficult to obtain experimentally.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. MD simulations can reveal information about the bulk properties of the substance, such as its structure in the liquid phase, diffusion coefficients, and how molecules interact with each other or with a solvent. For this compound, MD simulations could elucidate the nature of intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen. Studies on similar amides like N,N-dimethylformamide have used MD simulations to investigate their structure and dynamics in liquid form and in aqueous solutions, highlighting the interplay between hydrophilic and hydrophobic groups. researchgate.net

Coordination Chemistry and Ligand Design

Metal Complexation Studies of Amide Ligands

Amide ligands are a significant class of compounds in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms, which allows for versatile coordination modes. Research into metal complexes with amide-containing ligands has revealed their ability to act as monodentate or bidentate chelators. ias.ac.inrsc.org The coordination can occur through the carbonyl oxygen, the amide nitrogen, or both, depending on factors such as the metal ion's nature, the steric environment of the ligand, and the reaction conditions. ias.ac.in

In many instances, the carbonyl oxygen is the primary site of coordination, as the nitrogen lone pair is often delocalized due to resonance with the carbonyl group. However, deprotonation of the amide nitrogen can lead to its involvement in coordination. rsc.org The presence of other donor groups within the ligand molecule, such as amines, can lead to the formation of stable chelate rings with the metal center. nih.govproquest.com

Table 1: General Metal Complexation Characteristics of Amide-Containing Ligands

FeatureDescriptionRelevant Factors
Donor Atoms Typically O (carbonyl) and N (amide)Metal ion hardness/softness, steric hindrance, electronic effects
Common Coordination Monodentate (O-coordination), Bidentate (N,O-chelation)Presence of other donor groups, deprotonation of amide N-H
Structural Diversity Formation of mononuclear, binuclear, or polynuclear complexes ias.ac.inBridging capabilities of the ligand

This table presents generalized data for amide ligands and is intended to be illustrative for N,N-dimethyl-2-(methylamino)propanamide.

This compound as a Ligand in Transition Metal Chemistry

This compound possesses two potential donor sites for coordination with transition metals: the secondary amine nitrogen and the carbonyl oxygen of the amide group. This structure suggests the potential for it to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to one with analogous monodentate ligands, would favor this mode of coordination. libretexts.org

The coordination of this compound to a transition metal ion would involve the donation of a lone pair of electrons from the amine nitrogen and the carbonyl oxygen to the metal center, forming coordinate covalent bonds. youtube.com The properties of the resulting metal complex, such as its geometry, color, and magnetic properties, would be influenced by the specific transition metal ion and the ligand field it imposes. libretexts.org

Table 2: Potential Coordination Behavior of this compound with Transition Metals

Transition Metal Ion (Example)Expected Coordination GeometryPotential Properties
Cu(II)Square Planar or Distorted Octahedral gssrr.orgParamagnetic, Colored (typically blue or green)
Ni(II)Octahedral or Square Planar rsc.orgParamagnetic (octahedral), Diamagnetic (square planar), Colored
Zn(II)Tetrahedral or Octahedral jocpr.comDiamagnetic, Colorless

This table is a theoretical projection based on the coordination chemistry of similar N,O-donor ligands and has not been experimentally verified for this compound.

Supramolecular Assembly Formation with Metal Centers

The self-assembly of metal ions and organic ligands into discrete, ordered supramolecular structures is a rapidly advancing field of chemistry. rsc.org Ligands containing amide groups are particularly effective in directing the formation of these assemblies due to their ability to form hydrogen bonds. rsc.orgrsc.org In addition to metal-ligand coordination bonds, the N-H group of the secondary amine and the C=O group of the amide in this compound could participate in hydrogen bonding interactions.

These non-covalent interactions can play a crucial role in organizing the metal complexes into higher-order structures, such as dimers, chains, or more complex three-dimensional networks. rsc.orgnih.gov The final architecture of the supramolecular assembly is influenced by a delicate balance of factors including the coordination geometry of the metal, the shape of the ligand, and the specific intermolecular interactions at play. rsc.orgrsc.org

Coordination Modes and Ligand Field Effects

The manner in which this compound binds to a metal center (its coordination mode) and the effect it has on the metal's d-orbital energies (ligand field effects) are central to understanding its coordination chemistry.

Coordination Modes:

Theoretically, this compound could adopt several coordination modes:

Monodentate (O-coordination): The ligand could bind to the metal center solely through the carbonyl oxygen atom.

Monodentate (N-coordination): Coordination could occur exclusively through the secondary amine nitrogen.

Bidentate (N,O-chelation): The most probable mode, where both the amine nitrogen and the carbonyl oxygen bind to the same metal center to form a stable five-membered chelate ring. researchgate.net

Bridging: The ligand could potentially bridge two metal centers, with the amine coordinating to one metal and the carbonyl oxygen to another.

Ligand Field Effects:

Ligand field theory describes how the interaction between a metal ion and its surrounding ligands affects the degeneracy of the metal's d-orbitals. wikipedia.orgbritannica.com The strength of this interaction, and thus the magnitude of the d-orbital splitting (Δ), depends on the nature of the donor atoms. For this compound, the donor atoms are a nitrogen from a secondary amine and an oxygen from a carbonyl group.

Table 3: Predicted Relative Ligand Field Strength of Donor Groups in this compound

Donor GroupDonor AtomExpected Relative Ligand Field Strength
MethylaminoNitrogenStronger Field
DimethylamidoOxygenWeaker Field

This table is based on the general spectrochemical series and provides a qualitative prediction for the individual donor sites of this compound.

Advanced Analytical Methodologies and Development

Chromatographic Method Development for N,N-dimethyl-2-(methylamino)propanamide

Chromatography is the cornerstone for the analytical characterization of this compound. Method development focuses on achieving high resolution, sensitivity, and robustness for both qualitative and quantitative analyses.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a primary technique for the analysis of this compound. Method optimization involves a systematic approach to selecting and refining chromatographic parameters to achieve the desired separation.

Method Optimization: The development of an RP-HPLC method would typically begin with column and mobile phase selection. A C18 column is a common starting point for moderately polar compounds like propanamides. sielc.comsielc.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netijrpc.com For this compound, which contains a basic secondary amine group, peak shape can be improved by adding modifiers like formic acid or triethylamine (B128534) to the mobile phase to minimize tailing. sielc.comnih.gov

Key parameters for optimization include:

Mobile Phase Composition: Adjusting the ratio of organic modifier to aqueous buffer to control retention time. ijrpc.com

pH of Aqueous Phase: Controlling the ionization state of the analyte to influence retention and improve peak symmetry.

Column Temperature: Maintaining a constant temperature (e.g., 35°C) can improve peak shape and run-to-run reproducibility. researchgate.net

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min. ijrpc.com

Detection Wavelength: As the propanamide chromophore has low UV absorbance, detection may be performed at a low wavelength, such as 210 nm, or may require derivatization for higher sensitivity. ijrpc.com

Validation: Once optimized, the method must be validated according to ICH guidelines to ensure its reliability. ijrpc.com Validation encompasses several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ijrpc.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. researchgate.net Correlation coefficients (r) greater than 0.999 are typically desired. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Example HPLC Method Parameters for Propanamide-Related Compounds

Parameter Setting Reference
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid nih.gov
Elution Mode Isocratic or Gradient nih.govijrpc.com
Flow Rate 1.0 mL/min ijrpc.com
Column Temp. 35°C researchgate.net
Detector UV at 210 nm ijrpc.com

| Injection Vol. | 10 µL | researchgate.net |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. nist.gov For this compound, direct analysis by GC may be challenging due to its polarity and potential for thermal degradation. However, with appropriate method development, GC can be effectively utilized.

Applications often involve:

Purity Determination: Assessing the purity of starting materials or the final compound. google.com

Residual Solvent Analysis: Quantifying residual solvents from the synthesis process. researchgate.net

A typical GC method involves optimizing the temperature program, carrier gas flow rate, and injector/detector temperatures. google.com For polar analytes like amides and amines, derivatization is a common strategy to increase volatility and thermal stability, and to improve chromatographic peak shape. biopharmaspec.com For instance, the amine group could be derivatized to reduce its polarity.

Table 2: Typical GC Method Conditions for Amine/Amide Analysis

Parameter Setting Reference
Column Capillary Column (e.g., DB-624, SPB-624) researchgate.net
Carrier Gas Nitrogen or Helium researchgate.netgoogle.com
Injector Temp. 170-320°C (optimized to prevent degradation) researchgate.netgoogle.com
Oven Program Temperature ramp (e.g., start at 40°C, ramp to 220°C) researchgate.net

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | google.com |

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide enhanced specificity and sensitivity.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is exceptionally suited for analyzing this compound in complex matrices. It offers high sensitivity and structural confirmation. The analyte is first separated by HPLC, then ionized (typically using electrospray ionization, ESI), and the resulting ions are analyzed by the mass spectrometer. nih.gov By selecting precursor and product ions, a highly specific and quantitative method can be developed, capable of detecting the analyte at very low levels. nih.govnih.gov This is particularly useful for impurity profiling. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection and identification capabilities of MS. nih.gov It is invaluable for identifying unknown impurities, provided they are sufficiently volatile and thermally stable (or can be made so through derivatization). biopharmaspec.com The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a chemical fingerprint, allowing for positive identification by comparison with spectral libraries. nih.gov

Chiral Separation Techniques

This compound contains a chiral center at the C2 position of the propane (B168953) backbone, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. libretexts.org Enantiomers have identical physical properties in a non-chiral environment, making their separation difficult. jackwestin.com

Resolution of the racemic mixture can be achieved using chiral chromatography. jackwestin.com

Chiral HPLC: This is the most common approach. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating amide enantiomers. oup.comnih.gov The separation can be performed in either normal-phase or reversed-phase mode. nih.gov In some cases, derivatization of the amine or amide functionality with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard achiral column. libretexts.org

Chiral GC: Similar to chiral HPLC, this technique uses a column with a chiral stationary phase to separate enantiomers. It is applicable if the enantiomers are sufficiently volatile.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for enantiomeric separations. It often provides faster separations and uses environmentally benign mobile phases (e.g., CO2 with a co-solvent like methanol). oup.com Polysaccharide-based columns are also commonly used in SFC for this purpose. oup.com

Development of Impurity Profiling Methodologies for Related Propanamides

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov For this compound, these impurities can originate from the manufacturing process or from degradation over time. biopharmadive.com The ICH Q6B guidelines mandate the monitoring and control of such impurities. biopharmadive.com

Sources and Types of Impurities: Impurities related to propanamides, especially those derived from amino acids like alaninamide, can include:

Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions. biopharmaspec.com

Degradation Products: Resulting from hydrolysis, oxidation, or other chemical transformations of the molecule. nih.gov

Diastereomeric Impurities: Racemization at the chiral center during synthesis can lead to the presence of the undesired enantiomer. nih.gov

Related Propanamides: Impurities with similar structures, such as those arising from the use of contaminated starting materials or side reactions.

Methodology Development: The development of an impurity profiling method typically involves a high-resolution separation technique capable of separating the main component from all potential impurities.

Forced degradation studies are often performed, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

HPLC with UV detection is the workhorse for impurity profiling, often using a gradient elution method to separate compounds with a wide range of polarities. nih.gov

LC-MS/MS is indispensable for the structural elucidation of unknown impurities detected during HPLC analysis. nih.govnih.gov By determining the mass-to-charge ratio and fragmentation pattern of an impurity, its chemical structure can be proposed or confirmed. nih.gov The high sensitivity of LC-MS also allows for the detection and quantification of genotoxic impurities at trace levels. nih.gov

The goal is to develop a single, robust method capable of separating and quantifying all known and potential impurities to ensure the quality and safety of the final product. researchgate.netnih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Propanamide
N,N-dimethyl-2-(2-methylphenoxy)propanamide
N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide
N,N-dimethyl-3-(methylamino)propanamide
N,N-dimethylpropanamide
N,N-diethyl-2-methylpropanamide
N-isobutyl-2,2-dimethylpropanamide
Acetonitrile
Methanol
Formic Acid
Triethylamine
3-methylamino-1,2-propanediol
Dimethylamine (B145610)
Benzoyl chloride
N,N-dimethylbenzamide
Carbon dioxide
Indole-3-propanamide
Ibuprofen
Flurbiprofen
Ketoprofen
Tiaprofenic acid
Lacosamide
Nizatidine
Valsartan
Losartan
Irbesartan

Structure Property Relationships Non Biological Focus

Quantitative Structure-Property Relationship (QSPR) Studies

For analogous compounds, QSPR studies have been used to predict various physicochemical properties. nih.gov The development of a robust QSPR model involves several key steps, including dataset selection, calculation of molecular descriptors, variable selection, model generation, and rigorous validation. nih.gov Molecular descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. pqri.org For a molecule like N,N-dimethyl-2-(methylamino)propanamide, relevant descriptors would likely include its molecular weight, atom counts, connectivity indices, and quantum-chemical parameters like orbital energies.

The predictive power of QSPR models has been demonstrated for various classes of organic compounds, including nitrogen-containing molecules. nih.govnih.gov Such models can be valuable tools for screening and prioritizing compounds for further experimental investigation.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC6H14N2OPubChem nih.gov
Molecular Weight130.19 g/mol PubChem nih.gov
XLogP3-0.3PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Exact Mass130.110613074 DaPubChem nih.gov
Topological Polar Surface Area32.3 ŲPubChem nih.gov
Heavy Atom Count9PubChem nih.gov
Complexity101PubChem nih.gov

Correlation of Electronic Structure with Chemical Reactivity

The electronic structure of a molecule is a key determinant of its chemical reactivity. nih.gov An analysis of the electronic structure of this compound can provide insights into its potential chemical behavior. The distribution of electrons within the molecule, including the locations of electron-rich and electron-deficient sites, can indicate how it might interact with other chemical species. nih.gov

Key aspects of electronic structure that are often correlated with reactivity include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

While specific experimental or computational studies detailing the electronic structure and reactivity of this compound are not prevalent in the available literature, general principles can be applied. The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the carbonyl group, would be expected to be key sites for chemical reactions. For instance, the nitrogen atoms could act as nucleophiles, while the carbonyl carbon could be an electrophilic site. The reactivity of similar alaninamide derivatives has been explored in the context of developing new chemical entities with specific activities. acs.org

Stereochemical Influence on Chemical Transformations and Recognition

This compound possesses a chiral center at the alpha-carbon of the alanine (B10760859) moiety. This gives rise to the possibility of stereoisomers (enantiomers), which can have different spatial arrangements of their atoms. Stereochemistry can play a crucial role in chemical transformations and molecular recognition processes.

The specific stereoisomer (R or S) of this compound can influence the outcome of its chemical reactions. In reactions involving other chiral molecules or catalysts, the stereoisomers may react at different rates or lead to different products. This is a well-established principle in stereoselective synthesis.

Although detailed studies on the stereochemical influence on the chemical transformations of this specific compound are not widely published, research on related chiral molecules demonstrates the importance of stereochemistry. The three-dimensional structure of each enantiomer can lead to different steric hindrances and electronic interactions in the transition states of reactions, thereby affecting their kinetics and thermodynamics.

Computational Prediction of Molecular Interactions

Computational chemistry provides powerful tools for predicting how molecules will interact with each other. ucsd.edu These methods can be used to study the non-covalent interactions that this compound might form with other molecules. Such interactions are crucial in many chemical and physical processes.

Various computational models can be employed to investigate molecular interactions. nd.eduresearchgate.net Molecular dynamics (MD) simulations, for example, can model the movement of atoms over time, providing insights into the dynamic nature of intermolecular interactions. ucsd.edu Quantum mechanical calculations can be used to accurately determine the energies and geometries of interacting molecules.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current understanding of N,N-dimethyl-2-(methylamino)propanamide is rudimentary, primarily confined to its identification and a collection of computed physicochemical properties. Information is largely sourced from chemical databases such as PubChem, which provide foundational data but no in-depth research findings.

The compound, with the chemical formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol , is cataloged under the CAS number 69902-16-5. nih.govsigmaaldrich.com Its structure features a propanamide backbone with a methylamino group at the second position and two methyl groups on the amide nitrogen. One of its synonyms is N¹,N¹,N²-trimethyl-L-alaninamide. nih.gov

Detailed experimental data on its properties are conspicuously absent from the public domain. The available information is composed of computationally predicted values, which, while useful for preliminary assessment, await empirical validation.

Interactive Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight130.19 g/mol PubChem nih.gov
XLogP3-AA-0.4PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Exact Mass130.110613074PubChem nih.gov
Monoisotopic Mass130.110613074PubChem nih.gov
Topological Polar Surface Area32.3 ŲPubChem nih.gov
Heavy Atom Count9PubChem nih.gov
Complexity101PubChem nih.gov

Identified Gaps and Challenges in the Study of this compound

The most significant challenge in the study of this compound is the profound lack of published research. A thorough review of scientific databases reveals no specific studies detailing its synthesis, spectroscopic characterization, or reactivity. This presents a number of critical gaps:

Absence of Verified Synthetic Routes: There are no established and optimized methods for the synthesis of this compound in the scientific literature. While general methods for N-alkylation of amides exist, their applicability and efficiency for this specific molecule are unknown. stackexchange.comflvc.orgnih.govnih.gov

Lack of Experimental Data: The physicochemical properties listed are computationally derived and lack experimental verification. Fundamental data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) are not publicly available.

Unknown Chemical Reactivity: The reactivity profile of the compound remains entirely unexplored. Its behavior in the presence of various reagents, its stability under different conditions, and its potential to participate in various chemical transformations have not been investigated.

No Computational Studies: Beyond basic property prediction, there are no dedicated computational studies on its conformational analysis, electronic structure, or potential interactions with other molecules.

Prospective Avenues for Advanced Chemical Research

The dearth of information surrounding this compound presents a fertile ground for new research initiatives. The following areas represent logical and valuable directions for future investigation.

Exploration of Novel Synthetic Routes

A primary objective for future research should be the development of efficient and scalable synthetic pathways to this compound. This could involve the adaptation of known amidation and N-alkylation reactions. For instance, a potential route could involve the reaction of N,N-dimethyl-2-aminopropanamide with a methylating agent. Alternatively, the reaction of 2-(methylamino)propanoic acid with dimethylamine (B145610) using a suitable coupling agent could be explored. The investigation of different solvent systems, catalysts, and reaction conditions will be crucial for optimizing the yield and purity of the final product.

Development of Advanced Computational Models

In parallel with synthetic efforts, the development of advanced computational models would provide significant insights into the molecule's behavior. Techniques such as Density Functional Theory (DFT) could be employed to:

Calculate and verify its spectroscopic signatures (NMR, IR).

Perform a thorough conformational analysis to identify its most stable geometries.

Determine its electronic properties, such as electrostatic potential maps and frontier molecular orbitals, which would help in predicting its reactivity.

Model its interactions with solvents and other molecules, which could allude to potential applications. nih.govacs.org

Investigation of Unexplored Chemical Reactivity Profiles

Once a reliable synthetic route is established, a systematic investigation of the chemical reactivity of this compound should be undertaken. Key areas of interest would include:

Reactions at the Secondary Amine: The reactivity of the methylamino group towards electrophiles, its potential for further alkylation, acylation, and its role in coordination chemistry should be explored.

Hydrolysis of the Amide Bond: The stability of the N,N-dimethylamide group under acidic and basic conditions should be quantified.

Oxidation and Reduction Reactions: The behavior of the compound in the presence of common oxidizing and reducing agents would provide a more complete picture of its chemical stability and potential for transformation.

The systematic exploration of these research avenues will be instrumental in moving this compound from a mere entry in a chemical database to a well-characterized compound with understood properties and potential for further application in the chemical sciences.

Q & A

Basic: What are the most reliable synthetic routes for N,N-dimethyl-2-(methylamino)propanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution using 2-chloro-N,N-dimethylpropanamide and methylamine in ethanol under basic conditions (e.g., sodium hydroxide). Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of chloroamide to methylamine) and temperature (reflux at 70–80°C for 6–8 hours). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity. Confirm intermediates using TLC and characterize via 1^1H NMR (e.g., δ 2.8–3.1 ppm for methylamino protons) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies methylamino (–N(CH3_3)2_2) protons (δ 2.2–2.5 ppm) and backbone methyl groups (δ 1.1–1.3 ppm). 13^13C NMR confirms carbonyl resonance (δ 170–175 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (if present, ~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 145.1. Compare with NIST reference data for validation .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:
Crystallize the compound using slow evaporation in dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (SHELX-2018/3). Key parameters: R1_1 < 0.05, wR2_2 < 0.12. For chiral centers, use Flack parameter analysis. Compare with similar structures in the Cambridge Structural Database (CSD) to validate bond angles and torsional strain .

Advanced: How to design enzyme inhibition assays to evaluate this compound’s biological activity?

Methodological Answer:
Use fluorescence-based assays (e.g., tryptophan quenching) with target enzymes like acetylcholinesterase. Prepare compound dilutions (1 nM–100 µM) in Tris buffer (pH 7.4). Measure IC50_{50} via dose-response curves (GraphPad Prism). Control for nonspecific binding using bovine serum albumin. Validate results with molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from impurity profiles or assay conditions. Re-synthesize the compound under standardized protocols (see FAQ 1) and retest in parallel with original samples. Use high-content screening (e.g., HPLC-MS purity >98%) and harmonized assay buffers. For computational studies, recalibrate force fields (AMBER/CHARMM) and cross-validate with experimental IC50_{50} values .

Basic: What are the best practices for assessing the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify changes with UV-Vis spectroscopy.
  • Hydrolytic Stability : Test in pH 3, 7, and 9 buffers at 37°C. Use LC-MS to identify hydrolytic byproducts (e.g., dimethylamine) .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:
Use in silico tools:

  • CYP450 Metabolism : Predict sites of oxidation (e.g., methylamino groups) with StarDrop or MetaSite.
  • Phase II Metabolism : Simulate glucuronidation/sulfation using GLUE (GastroPlus). Validate with microsomal assays (human liver microsomes, NADPH cofactor). Compare results with PubChem’s BioAssay data for related propanamides .

Basic: What purification strategies are effective for removing synthetic byproducts?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane to separate polar byproducts (e.g., unreacted methylamine).
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:4) at –20°C.
  • Flash Chromatography : Gradient elution (5–20% methanol in DCM) on silica gel. Monitor fractions via TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .

Advanced: How to troubleshoot low yields in large-scale (>10 g) syntheses?

Methodological Answer:
Low yields often result from incomplete mixing or exothermic side reactions. Use a jacketed reactor with precise temperature control (±2°C). Optimize stirring rate (≥500 rpm) to ensure homogeneity. For exothermic steps (e.g., methylamine addition), add reagents dropwise over 1 hour. Scale-up via DoE (Design of Experiments) to identify critical parameters (e.g., pH, solvent volume) .

Advanced: What strategies validate the compound’s role in modulating cell signaling pathways?

Methodological Answer:

  • Western Blotting : Treat cell lines (e.g., HEK293) with 10–50 µM compound for 24 hours. Probe for phosphorylated ERK/AKT.
  • siRNA Knockdown : Silence putative targets (e.g., GPCRs) and assess rescue effects.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (DESeq2 analysis). Cross-reference with KEGG pathways using Enrichr .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.